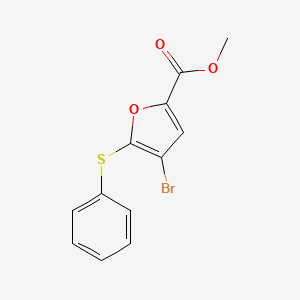
Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate is an organic compound belonging to the class of heterocyclic building blocks, specifically furans It is characterized by a furan ring substituted with a bromine atom, a phenylthio group, and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate typically involves the bromination of a furan derivative followed by the introduction of a phenylthio group. One common method includes:
Bromination: The furan ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Thioether Formation: The brominated furan is then reacted with a thiophenol derivative under basic conditions to introduce the phenylthio group.
Esterification: The final step involves esterification of the carboxylic acid group using methanol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation of the phenylthio group.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the ester group.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.
Major Products:
Sulfoxides and Sulfones: From oxidation of the phenylthio group.
Alcohols: From reduction of the ester group.
Various Substituted Furans: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antibacterial, antifungal, or anticancer properties.
Material Science: Used in the synthesis of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylthio group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-bromo-5-(phenylthio)thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 4-bromo-5-(phenylthio)pyrrole-2-carboxylate: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness: Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene or pyrrole analogs. The furan ring is more reactive and can participate in a wider range of chemical reactions, making it a versatile building block in organic synthesis.
Eigenschaften
Molekularformel |
C12H9BrO3S |
|---|---|
Molekulargewicht |
313.17 g/mol |
IUPAC-Name |
methyl 4-bromo-5-phenylsulfanylfuran-2-carboxylate |
InChI |
InChI=1S/C12H9BrO3S/c1-15-11(14)10-7-9(13)12(16-10)17-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
ILKTWNURIOWWQF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(O1)SC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


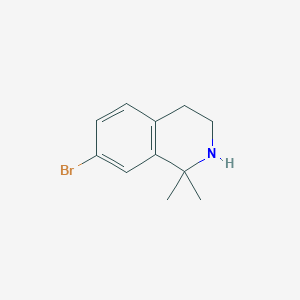
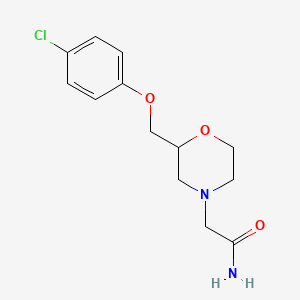

![3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11791135.png)
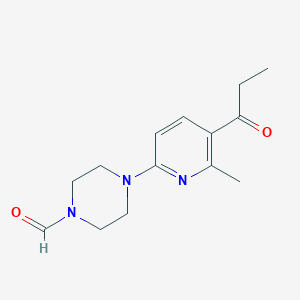
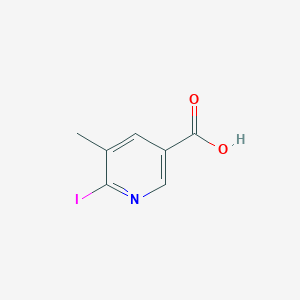
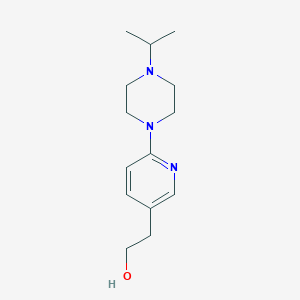

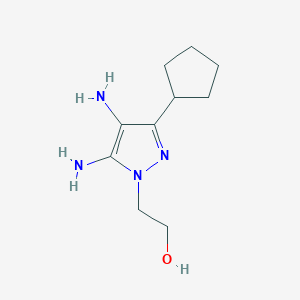


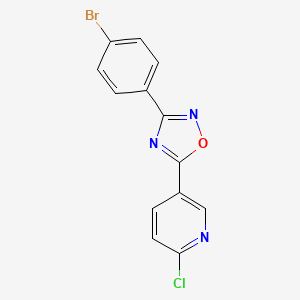

![6-Ethoxybenzo[d]isothiazole](/img/structure/B11791205.png)
